5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
5-fluoro-3-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |
InChI Key |
MAFDQIKLRYGTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1F)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Fluoro-3-nitropyridin-2(1H)-one Intermediate
A critical initial step involves the nitration of 5-fluoropyridin-2-ol under carefully controlled conditions. The following table summarizes experimental conditions and yields reported in the literature:
The reaction mechanism involves electrophilic aromatic substitution at the 3-position of the pyridine ring, with the nitronium ion (NO₂⁺) acting as the electrophile. The fluorine at the 5-position influences the electronic distribution in the ring, affecting both the regioselectivity and reaction rate.
5-Fluoropyridin-2-ol + HNO₃/H₂SO₄ → 5-Fluoro-3-nitropyridin-2(1H)-one
Experimental evidence indicates that temperature control is critical during the nitration process, with temperatures between 65-85°C providing the optimal balance between reaction rate and selectivity.
Reduction of Nitro Group to Introduce Hydroxymethyl Functionality
The conversion of the nitro group to hydroxymethyl functionality typically involves multiple steps:
- Reduction of the nitro group to an amino group
- Diazotization of the amino group
- Hydrolysis to introduce a hydroxyl group
- Oxidation to an aldehyde
- Reduction to the hydroxymethyl group
Carboxylate Reduction Approach
An alternative and potentially more efficient route involves the reduction of 5-Fluoro-3-carboxypyridin-2(1H)-one or its ester derivatives.
Synthesis of 5-Fluoro-3-carboxypyridin-2(1H)-one
This key intermediate can be prepared through oxidation of 5-fluoro-3-methylpyridin-2(1H)-one or through directed metallation approaches of appropriate precursors. The carboxylic acid functionality at the 3-position can be introduced using various methodologies:
5-Fluoro-3-methylpyridin-2(1H)-one → 5-Fluoro-3-carboxypyridin-2(1H)-one
Reduction to Hydroxymethyl Group
The reduction of the carboxylic acid or ester functionality to the hydroxymethyl group typically employs selective reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). Based on methodology reported for similar compounds, the following protocol has been adapted:
- Dissolve 5-Fluoro-3-carboxypyridin-2(1H)-one or its methyl ester in THF/methanol mixture
- Cool the solution to 0-5°C
- Add LiBH₄ in portions while maintaining temperature
- Allow the reaction to warm to 20-25°C and stir until completion
- Perform appropriate workup to isolate the hydroxymethyl product
The patent literature suggests that this approach typically yields between 65-80% of the desired product when applied to similar pyrazole structures.
Fluorination of 3-(Hydroxymethyl)pyridin-2(1H)-one
A third approach involves the direct fluorination of 3-(hydroxymethyl)pyridin-2(1H)-one at the 5-position.
Direct Electrophilic Fluorination
Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to introduce the fluorine atom at the 5-position. However, this approach often suffers from regioselectivity issues and moderate yields.
Metal-Mediated Fluorination
Transition metal-catalyzed methods have emerged as powerful tools for selective C-H fluorination. The research on similar pyridine derivatives suggests the following conditions may be effective:
| Fluorinating Agent | Catalyst | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Selectfluor® | Pd(OAc)₂, AgOAc | Acetonitrile | 50-60°C | 12-24 h | 40-55% |
| NFSI | Cu(OAc)₂ | DCM/MeCN | 30-40°C | 24-48 h | 35-50% |
Directed Metalation Approaches
Drawing from related studies on pyridine derivatives, directed metalation approaches can be utilized for regioselective functionalization at the 3-position of appropriate 5-fluoropyridine precursors.
Lithiation-Based Strategy
As described in the literature for related compounds, a directed metalation strategy can be employed for introducing the hydroxymethyl group at the 3-position of 5-fluoropyridine derivatives:
1. Metallation of 5-fluoropyridine derivative
2. CO₂ quench or reaction with DMF
3. Further transformation to introduce the hydroxymethyl group
The research findings indicate two primary methods:
Method A : Directed metallation followed by CO₂ quench and esterification
Method C : Directed metallation followed by reaction with DMF, oxidation of aldehyde to acid, and esterification
According to the literature, Method A typically yields a complex mixture of products with approximately 31% yield of the desired product, while Method C can provide yields around 34%.
Hydroxylation of 5-Fluoropyridine Derivatives Using Biocatalytic Methods
Enzymatic and whole-cell biocatalytic approaches offer environmentally friendly alternatives for introducing hydroxyl groups into pyridine scaffolds.
Microbial Oxidation
Research on the oxyfunctionalization of pyridine derivatives using whole cells of microbial species has demonstrated potential for selective hydroxylation. The following table summarizes conversion rates for similar substrates:
| Substrate | Product | Conversion % |
|---|---|---|
| Pyridin-2-amine | Hydroxylated at the 5-position | 99% |
| 3-Fluoropyridin-2-amine | Hydroxylated at the 5-position | 43% |
| 3-Bromopyridin-2-amine | Hydroxylated at the 5-position | 48% |
| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 88% |
These findings suggest that biocatalytic approaches could potentially be adapted for the selective hydroxylation of 5-fluoropyridine derivatives at specific positions.
Optimization of Biocatalytic Conditions
For biocatalytic methods, temperature control is crucial. Research indicates that bioconversion is most rapid at 30-35°C, with a production rate of 7-7.4 mg (g biomass)⁻¹ h⁻¹. Higher temperatures (40-45°C) have been found to be unfavorable due to biocatalyst inactivation.
Comparative Analysis of Preparation Methods
The various methods for preparing this compound can be compared based on several criteria:
| Method | Advantages | Disadvantages | Overall Yield | Scalability |
|---|---|---|---|---|
| Nitration-Based Pathway | Well-established chemistry, readily available starting materials | Multiple steps, moderate yields, uses corrosive reagents | 15-25% (estimated) | Moderate |
| Carboxylate Reduction | Higher overall yields, fewer steps | Requires careful control of reduction conditions | 50-70% (estimated) | Good |
| Direct Fluorination | Single step from 3-(hydroxymethyl)pyridin-2(1H)-one | Regioselectivity issues, moderate yields | 35-55% | Limited |
| Directed Metalation | High regioselectivity | Requires anhydrous conditions, sensitive to air/moisture | 30-40% | Moderate |
| Biocatalytic Methods | Environmentally friendly, potential for high selectivity | Longer reaction times, limited to laboratory scale | 40-90% (substrate dependent) | Limited |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-3-carboxypyridin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one with structurally analogous compounds.
Structural and Physicochemical Properties
Key Observations:
- Fluorine vs. Bromine: The bromo analog (204.02 g/mol) is heavier and more lipophilic than the fluoro derivative (157.12 g/mol), which may affect membrane permeability and pharmacokinetics .
- Nitro and Methyl Groups: The nitro-substituted derivative () exhibits increased electrophilicity, which may enhance covalent binding but reduce metabolic stability compared to the hydroxymethyl analog .
Biological Activity
5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom on the pyridine ring, which is known to enhance bioactivity by increasing lipophilicity and altering electron density. The hydroxymethyl group may also contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may interact with receptors involved in signaling pathways, influencing cellular responses.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Anticancer Activity :
A study reported that this compound induced apoptosis in HuTu 80 cells by dissipating mitochondrial membrane potential, suggesting a mechanism linked to mitochondrial dysfunction and subsequent cell death . -
Antimicrobial Properties :
In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The introduction of the fluorine atom was noted to enhance the binding affinity of the compound to bacterial targets, improving its efficacy . -
Anti-inflammatory Effects :
Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The presence of the fluorine atom and hydroxymethyl group are critical for enhancing the biological activity of this compound. Studies suggest that:
- Fluorination increases lipophilicity, facilitating better membrane penetration and target interaction.
- Hydroxymethyl substitution can improve hydrogen bonding interactions with biological targets, enhancing potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
